molecular formula C16H19N3OS B409747 2-((2-Methylallyl)thio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile CAS No. 337500-10-4

2-((2-Methylallyl)thio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile

Cat. No.: B409747
CAS No.: 337500-10-4
M. Wt: 301.4g/mol
InChI Key: RTSLBUFNFUQYGI-UHFFFAOYSA-N
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Description

2-((2-Methylallyl)thio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile is a complex organic compound belonging to the spiro compound family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This particular compound features a spiro[5.5]undecane skeleton with various functional groups, including a thioether, oxo, and dicarbonitrile groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylallyl)thio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spiro skeleton: This can be achieved through a cyclization reaction involving a suitable precursor, such as a dicarbonyl compound and an amine, under acidic or basic conditions.

    Introduction of the thioether group: This step involves the reaction of the spiro intermediate with a thiol compound, such as 2-methylallylthiol, under nucleophilic substitution conditions.

    Functionalization of the oxo and dicarbonitrile groups: These groups can be introduced through oxidation and nitrile formation reactions, respectively, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylallyl)thio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dicarbonitrile groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Substituted amides, esters

Scientific Research Applications

2-((2-Methylallyl)thio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-((2-Methylallyl)thio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of multiple functional groups allows it to engage in diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, which can modulate its activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: These compounds share the same spiro skeleton but differ in the functional groups attached to the rings.

    Thioether-containing spiro compounds: These compounds have a similar thioether group but may have different ring structures or additional functional groups.

    Dicarbonitrile-containing spiro compounds: These compounds feature the dicarbonitrile groups but may have variations in the spiro skeleton or other substituents.

Uniqueness

2-((2-Methylallyl)thio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of the thioether, oxo, and dicarbonitrile groups in a single molecule allows for versatile chemical transformations and interactions, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

4-(2-methylprop-2-enylsulfanyl)-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-11(2)10-21-15-13(9-18)16(6-4-3-5-7-16)12(8-17)14(20)19-15/h12H,1,3-7,10H2,2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSLBUFNFUQYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=C(C2(CCCCC2)C(C(=O)N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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